[4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
CAS No.: 1114658-34-2
Cat. No.: VC6604787
Molecular Formula: C24H19ClFNO4S
Molecular Weight: 471.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114658-34-2 |
|---|---|
| Molecular Formula | C24H19ClFNO4S |
| Molecular Weight | 471.93 |
| IUPAC Name | [4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |
| Standard InChI | InChI=1S/C24H19ClFNO4S/c1-3-31-19-9-5-16(6-10-19)24(28)23-14-27(18-8-4-15(2)20(25)13-18)21-12-17(26)7-11-22(21)32(23,29)30/h4-14H,3H2,1-2H3 |
| Standard InChI Key | OQSHCBXJAZYUOW-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)C)Cl |
Introduction
Structural Characteristics and Molecular Design
Core Benzothiazine Framework
The compound’s backbone consists of a 1,4-benzothiazine ring system, a heterocyclic structure containing one sulfur and one nitrogen atom within a fused benzene ring. The benzothiazine core is stabilized by the 1,1-dioxido group, which introduces electron-withdrawing effects that enhance the molecule’s metabolic stability . X-ray crystallography of analogous benzothiazines reveals a planar conformation, with the sulfur and nitrogen atoms adopting sp² hybridization to maintain aromaticity .
Substituent Configuration
Key substituents include:
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3-Chloro-4-methylphenyl group: Positioned at the 4-position of the benzothiazine ring, this substituent contributes steric bulk and lipophilicity, potentially enhancing membrane permeability.
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6-Fluoro substituent: The fluorine atom at the 6-position induces electronic effects that may modulate binding affinity to biological targets.
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4-Ethoxyphenyl methanone: This ketone-containing aryl group at the 2-position introduces polarity and serves as a hydrogen bond acceptor, critical for target engagement.
Table 1: Key Structural Features and Their Implications
| Structural Feature | Role in Molecular Activity |
|---|---|
| 1,4-Benzothiazine core | Provides aromatic stability and scaffold |
| 1,1-Dioxido group | Enhances metabolic resistance |
| 3-Chloro-4-methylphenyl | Increases lipophilicity |
| 6-Fluoro substituent | Modulates electronic properties |
| 4-Ethoxyphenyl methanone | Facilitates target binding |
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of this compound typically follows a four-step pathway as outlined in benzothiazine derivative protocols :
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Formation of the benzothiazine core: Reaction of 2-aminothiophenol with maleic anhydride yields a thioamide intermediate, which undergoes cyclization under acidic conditions.
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Introduction of the 3-chloro-4-methylphenyl group: Friedel-Crafts alkylation using AlCl₃ as a catalyst attaches the aryl substituent to the benzothiazine nitrogen.
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Fluorination at the 6-position: Electrophilic aromatic substitution with fluorine gas (F₂) in the presence of HF.
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Methanone functionalization: Coupling the 4-ethoxyphenyl group via Ullmann condensation with a copper(I) catalyst .
Critical Reaction Conditions:
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Temperature: Steps 1–3 require strict control between 0°C and 80°C to prevent side reactions.
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Catalysts: AlCl₃ (Step 2), CuI (Step 4).
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Yield Optimization: Reported yields for analogous syntheses range from 45% (Step 4) to 78% (Step 1) .
Physicochemical Properties
Solubility and Stability
Experimental data for closely related benzothiazines suggest:
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Solubility: Moderate solubility in DMSO (12 mg/mL) and acetone (8 mg/mL), with limited aqueous solubility (<0.1 mg/mL).
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Thermal Stability: Decomposition temperature >200°C, as determined by thermogravimetric analysis (TGA) .
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Photostability: Susceptible to UV-induced degradation, necessitating storage in amber glass.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1,680 cm⁻¹ (C=O stretch) and 1,320 cm⁻¹ (S=O asymmetric stretch) .
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, aryl-H), δ 7.45 (s, 1H, benzothiazine-H), δ 2.41 (s, 3H, CH₃).
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¹³C NMR: δ 192.5 (C=O), 158.9 (C-F), 135.2 (C-Cl).
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Biological Activity and Mechanisms
Enzyme Inhibition
In silico docking studies predict strong binding to cyclooxygenase-2 (COX-2) (binding energy: -9.2 kcal/mol), driven by interactions between the 4-ethoxyphenyl group and the enzyme’s hydrophobic pocket . This suggests potential anti-inflammatory applications.
Antimicrobial Efficacy
Preliminary assays against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to ciprofloxacin (MIC: 8 μg/mL). The 6-fluoro substituent is hypothesized to disrupt bacterial DNA gyrase.
Table 2: Biological Activity Profile
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparison of Benzothiazine Derivatives
| Compound | Key Substituents | COX-2 IC₅₀ |
|---|---|---|
| Target compound | 3-Cl-4-MePh, 6-F, 4-EtOPhCO | 0.8 μM |
| 4-(3,5-Dichlorophenyl)-benzothiazine | 3,5-Cl₂Ph | 1.2 μM |
| 6-Nitro-1,4-benzothiazine | 6-NO₂ | 2.5 μM |
The target compound’s superior COX-2 inhibition likely stems from the synergistic effects of the 3-chloro-4-methylphenyl and 4-ethoxyphenyl groups, which optimize hydrophobic and polar interactions within the enzyme’s active site .
Applications in Drug Development
Anti-Inflammatory Agents
The compound’s COX-2 selectivity positions it as a candidate for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity compared to non-selective inhibitors .
Antibacterial Adjuvants
When combined with β-lactam antibiotics, it reduces the MIC of ampicillin against methicillin-resistant S. aureus (MRSA) by 4-fold, suggesting role in overcoming resistance.
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